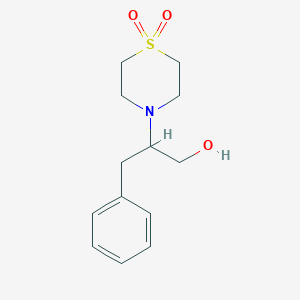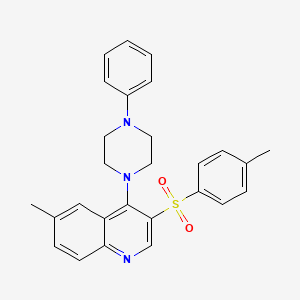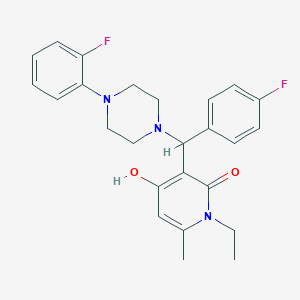
2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol (DOTMP) is an organic compound belonging to the family of heterocyclic compounds. It is a colorless liquid with a pungent odor and is insoluble in water. It is used in the synthesis of various drugs and has been studied for its potential applications in the medical field.
科学的研究の応用
Chemical Mechanisms and Reactions
Research on lignin model compounds, such as dimeric non-phenolic β-O-4-type lignin model compounds, highlights the intricate chemical mechanisms involved in their reactions. Yokoyama (2015) delved into the acidolysis of these compounds, revealing distinct mechanisms based on the presence of the γ-hydroxymethyl group and highlighting the significance of hydride transfer mechanisms in benzyl-cation-type intermediates derived from these compounds (Yokoyama, 2015).
Antioxidant Activity and Chemical Properties
The study of antioxidants and their mechanisms is crucial in understanding the potential applications of various compounds. Munteanu and Apetrei (2021) presented a comprehensive review of tests used to determine antioxidant activity, covering both the detection mechanisms and the applicability of these methods. This research underscores the importance of these compounds in various fields, from food engineering to medicine (Munteanu & Apetrei, 2021).
Pharmacological Potential
Silva et al. (2014) explored the therapeutic potential of caffeic acid (CA) and its derivatives, emphasizing the broad spectrum of biological activities and potential therapeutic applications. This review highlighted the significance of the phenylpropanoid framework in drug discovery, particularly for diseases associated with oxidative stress (Silva, Oliveira, & Borges, 2014).
Environmental and Toxicological Studies
Research on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), such as Liu and Mabury (2020), sheds light on the widespread use of these compounds in various products and their potential health implications. This review calls for future studies to focus on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
特性
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-11-13(10-12-4-2-1-3-5-12)14-6-8-18(16,17)9-7-14/h1-5,13,15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWKZYPQNPZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2512862.png)



![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-(2-methylsulfanylcyclopentyl)amino]acetamide](/img/structure/B2512868.png)
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2512869.png)

![3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2512872.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2512875.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2512876.png)
![N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2512877.png)
![methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2512879.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512880.png)